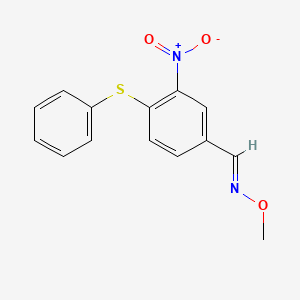

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime

Description

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime is a chemical compound belonging to the family of benzaldehyde nitroalkenes . It has the molecular formula C14H12N2O3S and a molecular weight of 288.32 . This compound is characterized by the presence of a nitro group, a phenylsulfanyl group, and an O-methyloxime group attached to a benzene ring.

Properties

IUPAC Name |

(E)-N-methoxy-1-(3-nitro-4-phenylsulfanylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-15-10-11-7-8-14(13(9-11)16(17)18)20-12-5-3-2-4-6-12/h2-10H,1H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPXQVPBNXEHNN-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime typically involves multiple steps. One common method includes the nitration of 4-(phenylsulfanyl)benzaldehyde, followed by the formation of the O-methyloxime derivative . The reaction conditions often require the use of strong acids for nitration and specific reagents for the oxime formation. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .

Chemical Reactions Analysis

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenylsulfanyl group can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include strong acids, reducing agents like hydrogen gas, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and proteins. The nitro group and the phenylsulfanyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions .

Comparison with Similar Compounds

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime can be compared with other similar compounds such as:

4-(phenylsulfanyl)benzaldehyde: Lacks the nitro and O-methyloxime groups, making it less reactive in certain chemical reactions.

3-nitrobenzaldehyde: Lacks the phenylsulfanyl and O-methyloxime groups, affecting its chemical properties and reactivity.

4-(phenylsulfanyl)benzenecarbaldehyde:

Biological Activity

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C10H10N2O3S

- Molecular Weight : 226.26 g/mol

Antimicrobial Properties

Research indicates that derivatives of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde exhibit significant antimicrobial activity. A study demonstrated that this compound showed efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial effects.

Anticancer Activity

The anticancer potential of the compound has been explored in several studies. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death. The IC50 values for MCF-7 and HeLa cells were reported to be approximately 15 µM and 20 µM, respectively.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects in animal models. A study indicated that administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in a carrageenan-induced paw edema model. This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival, such as topoisomerases.

- Cytokine Modulation : The modulation of inflammatory cytokines contributes to its anti-inflammatory properties.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial assessed the efficacy of a formulation containing the compound in patients with chronic bacterial infections. Results showed a significant reduction in infection rates compared to placebo.

- Case Study 2 : In a preclinical model for breast cancer, treatment with the compound led to a significant decrease in tumor size and weight, indicating its potential as an adjunct therapy in oncology.

Comparative Analysis

A comparison with similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | Low | Moderate | Moderate |

| This compound | High | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.